Gitaloxin
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Overview
Description
It belongs to the class of cardenolide glycosides and is used for similar indications as other digitalis glycosides like digoxin and digitoxin . Gitaloxin is primarily used for its cardiotonic properties, which help in the treatment of heart conditions such as congestive heart failure and atrial arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gitaloxin involves the formylation of gitoxin at the 16β-hydroxy group . The reaction typically requires specific conditions to ensure the correct formylation without affecting other functional groups in the molecule.
Industrial Production Methods: Industrial production of this compound often involves extraction from Digitalis purpurea leaves, followed by purification processes to isolate the compound . The extraction process includes solvent extraction, filtration, and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Gitaloxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety of this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Gitaloxin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Utilized in the treatment of heart conditions due to its cardiotonic properties.
Industry: Employed in the pharmaceutical industry for the development of cardiac drugs
Mechanism of Action
Gitaloxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium levels . This, in turn, causes an increase in intracellular calcium levels through the sodium-calcium exchanger, enhancing myocardial contractility. The primary molecular target of this compound is the sodium-potassium ATPase enzyme, which plays a crucial role in maintaining cellular ion balance .
Comparison with Similar Compounds
Digoxin: Another cardenolide glycoside with similar cardiotonic properties.
Digitoxin: A closely related compound with a longer half-life compared to digoxin.
Gitoxin: The parent compound of gitaloxin, differing by the presence of a formyl group at the 16β position
Uniqueness of this compound: this compound is unique due to its specific formylation at the 16β-hydroxy group, which imparts distinct pharmacological properties compared to other digitalis glycosides . This modification can influence its binding affinity and efficacy in treating heart conditions.
Properties
CAS No. |
3261-53-8 |
---|---|
Molecular Formula |
C42H64O15 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3 |
InChI Key |
GZZJHPZDXZCDDA-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
3261-53-8 | |
Synonyms |
16-formylgitoxin gitaloxin gitaloxin, (3beta,5beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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